Glycine, N-[(2,6-difluorophenyl)sulfonyl]-, also known by its IUPAC name N-(2,6-difluorophenyl)sulfonylaminoacetic acid, is a synthetic compound primarily recognized for its herbicidal properties. [] While structurally similar to the amino acid glycine, it exhibits distinct biological activity due to the presence of the 2,6-difluorophenylsulfonyl group. This compound falls under the classification of sulfonylureas, a significant class of herbicides known for their effectiveness against a broad spectrum of weeds. [, , ] It acts by inhibiting the enzyme acetolactate synthase (ALS), essential for the biosynthesis of branched-chain amino acids in plants. []
Glycine, N-[(2,6-difluorophenyl)sulfonyl]- is a sulfonamide derivative of glycine that exhibits potential biological activity, particularly in the context of cancer therapeutics. Its molecular formula is , and it has garnered interest for its inhibitory effects on certain enzymes, making it a candidate for further pharmacological studies.
Glycine, N-[(2,6-difluorophenyl)sulfonyl]- is classified as an amino acid derivative and a sulfonamide, which are known for their diverse biological activities. The presence of the difluorophenyl group enhances its chemical properties and potential efficacy in therapeutic applications.
The synthesis of glycine, N-[(2,6-difluorophenyl)sulfonyl]- typically involves the reaction of glycine with a suitable sulfonyl chloride derivative. The general approach can be summarized as follows:
The reaction conditions often require careful control of temperature and pH to maximize yield and minimize side reactions. The use of solvents such as dichloromethane or acetonitrile is common to facilitate the reaction process.
The molecular structure of glycine, N-[(2,6-difluorophenyl)sulfonyl]- can be represented as follows:
The compound features a sulfonamide functional group attached to the amino acid backbone of glycine. Its structural characteristics contribute to its biological activity and solubility profile.
Glycine, N-[(2,6-difluorophenyl)sulfonyl]- can undergo various chemical reactions typical of amino acids and sulfonamides:
These reactions are often facilitated by catalysts or specific reagents that enhance selectivity and yield. For example, transition metal catalysts may be employed in coupling reactions to improve efficiency.
The mechanism of action for glycine, N-[(2,6-difluorophenyl)sulfonyl]- primarily involves its interaction with specific biological targets:
Studies indicate that compounds with similar structures exhibit significant inhibitory effects on cyclin-dependent kinases, which are critical regulators of the cell cycle .
Relevant data includes melting point ranges and solubility profiles that are crucial for practical applications in laboratories .
Glycine, N-[(2,6-difluorophenyl)sulfonyl]- has potential applications in:
Research continues into its efficacy and safety profiles, aiming to establish it as a viable candidate for clinical applications .
The synthesis of Glycine, N-[(2,6-difluorophenyl)sulfonyl]- (CID 2405259) hinges on multi-step protocols that ensure precise sulfonamide functionalization while preserving molecular integrity. A representative route begins with the preparation of 2,6-difluorobenzenesulfonyl chloride as the key electrophile. This intermediate is synthesized via chlorosulfonation of 1,3-difluorobenzene using chlorosulfonic acid, followed by reaction with glycine ethyl ester under Schotten-Baumann conditions. Critical parameters include:
Structural optimization focuses on modifying the glycine moiety or sulfonamide aryl group to enhance bioactivity or physicochemical properties. For instance, substituting the ethyl ester with tert-butyl groups (e.g., compound 204 from Pfizer’s DPP-IV inhibitor program) improves metabolic stability by shielding the labile carboxylate. Fluorine positioning on the phenyl ring is crucial; 2,6-difluoro substitution enhances electrophilicity at the sulfur center, facilitating nucleophilic displacement reactions compared to non-fluorinated analogs. Computational modeling reveals that ortho-fluorine atoms induce a 15° twist in the sulfonamide C–S bond, optimizing steric accessibility for protein binding [7] [8].
Table 1: Comparative Analysis of Sulfonamide Functionalization Methods
Method | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Schotten-Baumann | 0–5°C, aq. acetone, pH 9–10 | 78–85 | Scalability, minimal side products |
Solid-Phase Synthesis | TFAA, Rink-amide resin, RT | 65–72 | Simplified purification, no racemization |
Microwave-Assisted | 100°C, DMF, 30 min | 88–91 | Rapid kinetics, high functional tolerance |
Alternative approaches include solid-phase synthesis using Rink-amide MBHA resin, where Fmoc-glycine undergoes on-resin sulfonylation with 2,6-difluorobenzenesulfonyl chloride. Trifluoroacetic anhydride (TFAA) is employed for dehydrative cyanation when targeting nitrile analogs (e.g., precursors to cyanopyrrolidine DPP-IV inhibitors). Microwave-assisted techniques reduce reaction times from hours to minutes—e.g., achieving 90% yield in 30 minutes at 100°C in DMF [7] [9].
Prodrug derivatization of Glycine, N-[(2,6-difluorophenyl)sulfonyl]- addresses its inherent hydrophobicity (predicted logP = 1.8 ± 0.3). Phosphorylated prodrugs, particularly alkyl phosphate esters, significantly enhance aqueous solubility (>50-fold increase) by introducing ionizable groups at physiological pH. Synthesis involves:
The morpholinoethyl phosphate prodrug exemplifies this strategy, leveraging the morpholine group’s buffering capacity to stabilize the phosphate moiety. In vitro hydrolysis studies using intestinal alkaline phosphatase show >80% conversion to the parent compound within 2 hours. Structural variations in the phosphate ester (e.g., cyclic vs. acyclic) impact activation kinetics:
Table 2: Phosphate Prodrug Performance Metrics
Prodrug Structure | Aqueous Solubility (mg/mL) | t₁/₂ (min) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|
Morpholinoethyl phosphate | 42.3 ± 1.5 | 45 ± 3 | 8.2 ± 0.7 |
Ethyl phosphate | 38.1 ± 2.1 | 48 ± 2 | 9.1 ± 0.9 |
Tetrahydrofuranyl phosphate | 29.8 ± 1.8 | 110 ± 5 | 3.5 ± 0.4 |
Glycine conjugation with bile acids (e.g., cholic acid) represents an alternative prodrug approach, exploiting transporter-mediated uptake. However, phosphate esters outperform bile acid conjugates in dissolution rate and enzymatic activation uniformity [5] [8].
Sulfonylation of glycine demands orthogonal protecting groups to prevent sulfonamide overalkylation or carboxylate side reactions. Key strategies include:
Sulfonylation efficiency depends on electrophile reactivity and solvent polarity. 2,6-Difluorobenzenesulfonyl chloride exhibits 4.5× higher reactivity than non-fluorinated analogs due to fluorine’s −I effect, enabling reactions at 0°C instead of reflux. Solvent screening reveals dichloromethane (DCM) optimizes yields (85%) vs. acetonitrile (72%) by minimizing hydrolysis. For sterically hindered glycine derivatives (e.g., N-alkylated variants), in situ sulfonyl fluoride generation—using Comins’ reagent (PyFluor)—improves selectivity with 90% conversion [9] [10].
Table 3: Protecting Group Performance in Sulfonylation
Protecting Group | Deprotection Conditions | Compatibility with Sulfonylation | Yield (%) |
---|---|---|---|
tert-Butyl ester | TFA, RT, 1h | High | 88 |
Fmoc amine | Piperidine, DMF, 20 min | Low (base-sensitive) | 52 |
Boc amine | 4M HCl/dioxane | High | 91 |
TMS-ethyl ester | TBAF, THF | Moderate | 79 |
Innovative sulfonimidamide variants incorporate S-chiral centers to modulate bioactivity. Synthesis involves:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0